molecular formula C10H12N2O2S B13164134 5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13164134
M. Wt: 224.28 g/mol
InChI Key: RHGDRDJJMBNMGD-UHFFFAOYSA-N
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Description

5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a diazepane moiety and an aldehyde group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 1,4-diazepan-5-one under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and diazepane moiety allow it to bind to various enzymes and receptors, potentially modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

5-(5-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2S/c13-7-8-1-2-10(15-8)12-5-3-9(14)11-4-6-12/h1-2,7H,3-6H2,(H,11,14)

InChI Key

RHGDRDJJMBNMGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCNC1=O)C2=CC=C(S2)C=O

Origin of Product

United States

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